molecular formula C10H12O4 B14178319 Propyl 2,5-dihydroxybenzoate CAS No. 3971-27-5

Propyl 2,5-dihydroxybenzoate

Cat. No.: B14178319
CAS No.: 3971-27-5
M. Wt: 196.20 g/mol
InChI Key: CQERDQMXNQIBKD-UHFFFAOYSA-N
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Description

Propyl 2,5-dihydroxybenzoate is an ester derivative of 2,5-dihydroxybenzoic acid (gentisic acid), where the carboxylic acid group is substituted with a propyl ester. Gentisic acid is a dihydroxybenzoic acid isomer with hydroxyl groups at positions 2 and 5 on the aromatic ring. The propyl ester variant is primarily utilized in laboratory settings for research purposes, though its applications in pharmaceuticals or cosmetics remain underexplored .

Properties

CAS No.

3971-27-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

propyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,11-12H,2,5H2,1H3

InChI Key

CQERDQMXNQIBKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Propyl 2,5-dihydroxybenzoate can be synthesized through the esterification of 2,5-dihydroxybenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the mixture under reflux for several hours to achieve a good yield of the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Propyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Propyl 2,5-dihydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential use in drug development due to its bioactive properties.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propyl 2,5-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Isomers and Derivatives

Propyl 2,5-dihydroxybenzoate belongs to a family of dihydroxybenzoate esters. Key structural analogs include:

  • Propyl 2,4-dihydroxybenzoate (hydroxyl groups at positions 2 and 4)
  • Propyl 3,5-dihydroxybenzoate (hydroxyl groups at positions 3 and 5)
  • Methyl/ethyl esters of gentisic acid (e.g., methyl 2,5-dihydroxybenzoate)
  • Other dihydroxybenzoates (e.g., 2,3-dihydroxybenzoate, 2,6-dihydroxybenzoate) .
Table 1: Structural and Functional Comparison
Compound Hydroxyl Positions Key Properties/Applications Enzymatic Interaction (Decarboxylation Activity) Bioreporter Specificity (Induction Potential)
This compound 2, 5 Moderate solubility in polar solvents; lab use Low (steric hindrance with Phe23 residue) Not reported
Propyl 2,4-dihydroxybenzoate 2, 4 Higher lipophilicity; preservative potential Moderate (reduced steric clashes) Not observed in 2NBA analogs
Propyl 3,5-dihydroxybenzoate 3, 5 Lower solubility; limited biological activity Inactive (hydrophilic 5-OH clashes) No EGFP induction
2-Hydroxybenzoate (salicylate) 2 Anti-inflammatory; preservative Active in decarboxylation pathways Induces bioreporters

Key Research Findings

a. Enzymatic Interactions

The position of hydroxyl groups critically influences enzymatic activity. For instance, 2,5-dihydroxybenzoate derivatives exhibit low decarboxylation activity due to steric clashes between the 5-hydroxy group and the Phe23 residue in enzyme active sites. This contrasts with 2,4- or 2,6-dihydroxybenzoates, where hydroxyl groups avoid such clashes, enabling higher metabolic processing .

b. Bioreporter Specificity

This suggests that this compound may lack specificity in biosensing systems compared to simpler analogs like salicylate .

c. Solubility and Stability

However, the 2,5-dihydroxy configuration reduces metabolic stability in biological systems due to oxidative susceptibility of the hydroxyl groups.

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